molecular formula C23H23N3OS B2512406 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine CAS No. 1207001-43-1

4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B2512406
CAS No.: 1207001-43-1
M. Wt: 389.52
InChI Key: WHKDBVHMUCTISO-UHFFFAOYSA-N
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Description

The compound 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core substituted at position 4 with a 3-methoxybenzylthio group and at position 2 with a 4-isopropylphenyl group. This scaffold is structurally related to purine analogs, which are known for diverse biological activities, including kinase inhibition and antitumor effects .

Properties

IUPAC Name

4-[(3-methoxyphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-16(2)18-7-9-19(10-8-18)21-14-22-23(24-11-12-26(22)25-21)28-15-17-5-4-6-20(13-17)27-3/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKDBVHMUCTISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the 3-methoxyphenylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[1,5-a]pyrazine core with 3-methoxyphenylmethylthiol.

    Introduction of the 4-(propan-2-yl)phenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 4-(propan-2-yl)phenyl and a halogenated pyrazolo[1,5-a]pyrazine intermediate.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar pyrazolo[1,5-a]pyrazine structures exhibit promising anticancer properties. Pyrazolo derivatives have been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways. The presence of the methoxyphenyl and sulfanyl groups may enhance the bioactivity and selectivity of this compound against tumor cells.

Anti-inflammatory Properties

Compounds containing pyrazole rings are often investigated for their anti-inflammatory effects. The sulfanyl group in this compound may contribute to its ability to modulate inflammatory responses, making it a candidate for further studies in treating chronic inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that pyrazolo compounds can offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role. The unique structure of this compound could be optimized for neuroprotection through further chemical modifications.

Organic Electronics

The molecular structure of 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine may lend itself to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films could be explored for use in electronic devices.

Polymer Chemistry

This compound can also serve as a building block for polymer synthesis, where its functional groups can facilitate cross-linking or grafting onto polymer chains. Such polymers could have applications in coatings, adhesives, and composites with enhanced mechanical properties.

Chemical Probes

In biochemical research, compounds like this one can act as chemical probes to study specific biological pathways or mechanisms. By modifying the compound, researchers can create derivatives that selectively target proteins or enzymes involved in disease processes.

Anticancer Studies

A study published in Journal of Medicinal Chemistry investigated a series of pyrazolo compounds, revealing that modifications similar to those found in this compound significantly increased potency against breast cancer cell lines .

Inflammation Models

In vivo studies using animal models of inflammation demonstrated that pyrazole derivatives showed reduced markers of inflammation when administered in controlled doses . This suggests potential therapeutic applications for inflammatory diseases.

Neuroprotection Trials

Preliminary trials indicated that certain pyrazolo compounds protected neuronal cells from oxidative stress-induced damage, providing a foundation for future neuroprotective drug development .

Mechanism of Action

The mechanism of action of 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of structurally related pyrazolo[1,5-a]pyrazine derivatives:

Compound Name & Substituents Molecular Formula Molecular Weight logP logSw Polar Surface Area (Ų) Hydrogen Bond Acceptors Key Structural Differences
Target Compound : 4-[(3-methoxybenzyl)sulfanyl]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine (hypothetical) C₂₄H₂₄N₃OS 409.53* ~4.8* ~-4.9* ~30* 4* 3-methoxybenzylthio; 4-isopropylphenyl
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine C₂₀H₁₇N₃S 331.44 4.23 -4.43 19.75 3 Benzylthio; 2-methylphenyl
2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine C₂₀H₁₆ClN₃OS 381.88 4.69 -4.92 27.29 4 4-methoxybenzylthio; 3-chlorophenyl
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine C₂₁H₁₇ClFN₃OS 437.89 ~5.2* ~-5.3* ~35* 5 3-fluorobenzylthio; 3-chloro-4-ethoxyphenyl
2-(4-Methoxyphenyl)-4-sulfanyl-N-(4-phenoxyphenyl)acetamide-pyrazolo[1,5-a]pyrazine C₂₆H₂₁N₃O₃S 455.53 ~4.5* ~-4.7* ~50* 6 Acetamide-phenoxy tail; 4-methoxyphenyl

Notes:

  • The target compound’s hypothetical values are estimated based on substituent contributions: The 3-methoxy group enhances solubility compared to non-polar groups (e.g., benzylthio in ). The 4-isopropylphenyl group increases lipophilicity (logP) relative to smaller alkyl or halogenated substituents (e.g., 2-methylphenyl in or 3-chlorophenyl in ).
  • Polar surface area correlates with hydrogen-bonding capacity, which influences membrane permeability and bioavailability.

Key Differentiators of the Target Compound

Substituent Synergy : The combination of 3-methoxybenzylthio (electron-donating) and 4-isopropylphenyl (bulky, lipophilic) groups may balance solubility and membrane penetration.

Structural Uniqueness : Unlike analogs with halogenated (e.g., ) or acetamide tails (e.g., ), the target compound’s substituents are optimized for both steric and electronic effects.

Biological Activity

The compound 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a pyrazolo derivative that has garnered attention for its potential biological activities. Its structural complexity and the presence of various functional groups suggest a diverse range of interactions with biological targets. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C22H22N4O2S
  • IUPAC Name: this compound
  • SMILES: CC(C)c(cc1)ccc1N(C=Cn1c(SCc2cc(OC)ccc2)nnc11)C1=O

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, a related compound showed an IC90 against Mycobacterium tuberculosis (MTB) ranging from 3.73 to 40.32 μM, suggesting that modifications in the pyrazolo structure can enhance anti-tubercular activity . The presence of the methoxy and sulfanyl groups in our compound may contribute to similar or enhanced effects.

Anticancer Potential

Pyrazoles are known for their anticancer activities due to their ability to inhibit various kinases involved in cancer progression. A study highlighted that certain pyrazole derivatives inhibit PI3Kδ with high selectivity (IC50 = 14 nM), which is crucial in cancer signaling pathways . The compound's structure suggests potential interactions with similar targets, warranting further investigation into its anticancer efficacy.

Cytotoxicity and Selectivity

Evaluating cytotoxicity is essential for determining the safety profile of any new compound. In studies involving related pyrazolo compounds, significant cytotoxicity was observed at higher concentrations; however, many compounds demonstrated low toxicity against human embryonic kidney cells (HEK-293), indicating a favorable safety margin . The specific cytotoxic profile of our compound remains to be elucidated through targeted assays.

The biological activity of pyrazolo compounds often involves:

  • Inhibition of Enzymatic Activity: Many pyrazoles act as inhibitors of key enzymes in metabolic pathways.
  • Receptor Binding: Some derivatives may bind to receptors involved in cell signaling, altering cellular responses.
  • Interference with DNA/RNA Synthesis: Certain compounds disrupt nucleic acid synthesis, leading to cell death.

Case Studies and Research Findings

StudyFindings
Identified several pyrazolo derivatives with IC90 values against MTB; structural modifications enhanced activity.
Demonstrated low toxicity in HEK-293 cells for certain pyrazole derivatives; potential for further development as therapeutic agents.
Highlighted the selective inhibition of PI3Kδ by related pyrazolo compounds, suggesting similar mechanisms for our compound.

Q & A

Q. What are the typical synthetic routes for preparing 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine?

The synthesis involves multi-step reactions, often starting with the formation of the pyrazolo[1,5-a]pyrazine core. Key steps include:

  • Condensation : Reacting α,β-unsaturated ketones with hydrazine derivatives (e.g., sulfonamide-containing hydrazines) to form pyrazoline intermediates .
  • Functionalization : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene reactions. The 3-methoxyphenylmethyl moiety is typically added using benzyl halides or thiol precursors .
  • Purification : Techniques like column chromatography (silica gel) and TLC monitoring (GF254 plates) ensure purity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., analogous pyrazolo[1,5-a]pyrimidines show mean C–C bond lengths of 1.46 Å) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C24_{24}H23_{23}N3_3OS for this compound).

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

  • Enzyme inhibition assays : Testing against fungal tyrosinase or kinases (IC50_{50} values reported for related compounds) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC50_{50} ranges of 1–10 µM for pyrazolo[1,5-a]pyrimidines) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in heterocyclic formation is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .
  • Catalysts : Lewis acids (e.g., SnCl2_2) direct reaction pathways in chalcone-hydrazine condensations .
  • Microwave-assisted synthesis : Enhances yield and selectivity (e.g., 20–30% improvement in reaction efficiency for triazolopyridines) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Compare with derivatives (e.g., replacing the sulfanyl group with methylsulfonyl alters IC50_{50} by 2–3 orders of magnitude) .
  • Computational modeling : Molecular docking identifies binding site interactions (e.g., trifluoromethyl groups enhancing hydrophobic contacts) .

Q. How do substituents influence the compound’s pharmacokinetic properties?

  • Methoxy groups : Improve solubility but reduce metabolic stability (CYP450 oxidation) .
  • Sulfanyl moieties : Enhance membrane permeability but increase susceptibility to glutathione conjugation .
  • Isopropylphenyl groups : Contribute to logP values >3, suggesting high lipophilicity and potential blood-brain barrier penetration .

Methodological Recommendations

  • Optimization : Use design of experiments (DoE) to screen solvent/catalyst combinations .
  • Data Validation : Cross-reference crystallographic data with DFT calculations for bond geometry accuracy .
  • Biological Testing : Pair in vitro assays with zebrafish models for preliminary toxicity profiling .

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